
rac 8-Hydroxy Efavirenz
Übersicht
Beschreibung
rac 8-Hydroxy Efavirenz: is a metabolite of the antiretroviral drug efavirenz, which is widely used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that prevents the replication of HIV by inhibiting the reverse transcription process. The primary metabolite, this compound, has been studied for its effects on cellular metabolism and potential neurotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: rac 8-Hydroxy Efavirenz can be synthesized through the hydroxylation of efavirenz. This process typically involves the use of cytochrome P450 enzymes, particularly CYP2B6, which catalyze the hydroxylation at the 8-position of the efavirenz molecule . The reaction conditions often include the presence of cofactors such as NADPH and oxygen.
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing engineered microorganisms or isolated enzymes that can efficiently catalyze the hydroxylation reaction. The product is then purified using techniques such as chromatography to achieve the desired purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: rac 8-Hydroxy Efavirenz undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional hydroxylated metabolites.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like cytochrome P450 enzymes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Wissenschaftliche Forschungsanwendungen
Overview
Rac 8-Hydroxy Efavirenz is a significant metabolite of the antiretroviral drug efavirenz, primarily known for its role in treating human immunodeficiency virus (HIV) infections. As a non-nucleoside reverse transcriptase inhibitor, efavirenz and its metabolites, including this compound, have been extensively studied for their biochemical properties and therapeutic applications. This article explores the various scientific research applications of this compound, highlighting its biological activity, pharmacological effects, and potential therapeutic implications.
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for quantifying efavirenz and its metabolites in biological samples. Its distinct chemical properties allow researchers to accurately measure drug levels in various biological matrices, facilitating pharmacokinetic studies and therapeutic monitoring.
Cellular Metabolism Studies
Research indicates that this compound stimulates glycolytic flux in astrocytes, suggesting a role in cellular metabolism. This metabolic activation may have implications for understanding how HIV treatments can affect brain metabolism and overall neurological health.
Neurotoxicity Investigations
The compound has been investigated for its potential neurotoxic effects. Studies show that this compound can induce apoptosis in primary hippocampal neurons and lead to the loss of dendritic spines when administered at specific concentrations. These findings are crucial for assessing the safety profile of efavirenz-based therapies .
Alzheimer’s Disease Research
Recent studies have explored the activation of CYP46A1 by this compound in models of Alzheimer’s disease. While it activates this enzyme, which plays a role in cholesterol metabolism in the brain, its effects on cognitive performance appear limited compared to other metabolites like 8,14-dihydroxy Efavirenz . This suggests that while it may have some neuroprotective properties, it is not as effective as other compounds derived from efavirenz.
Comparative Analysis with Related Compounds
Case Studies
Several case studies have highlighted the implications of this compound in clinical settings:
- A study involving 5XFAD mice demonstrated that treatment with rac 7,8-dihydroxy Efavirenz activated CYP46A1 but did not result in significant improvements in cognitive tasks compared to controls. This indicates that while there may be metabolic benefits, they do not translate into enhanced cognitive function .
- Another investigation on neuronal cultures revealed that this compound could disrupt calcium homeostasis, leading to neuronal injury. This finding is critical for understanding the adverse neurological effects associated with prolonged efavirenz therapy .
Wirkmechanismus
rac 8-Hydroxy Efavirenz exerts its effects primarily through its interaction with cellular enzymes and metabolic pathways. It stimulates glycolytic flux in astrocytes by increasing the rate of glucose consumption and lactate production . This effect is not due to direct inhibition of mitochondrial respiration but rather through modulation of glycolytic enzymes and pathways. The exact molecular targets and pathways involved in this process are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
8,14-Dihydroxy Efavirenz: Another hydroxylated metabolite of efavirenz with distinct biological properties.
Uniqueness: rac 8-Hydroxy Efavirenz is unique due to its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties. Unlike efavirenz, which primarily inhibits reverse transcriptase, this compound has been shown to modulate cellular metabolism, particularly in astrocytes . This unique property makes it a valuable compound for studying the metabolic effects of antiretroviral drugs and their potential side effects.
Biologische Aktivität
Rac 8-Hydroxy Efavirenz (also known as rac-8-OH-EFV) is a metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article reviews current literature on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₄F₃N₃O₃
- Molecular Weight : 327.27 g/mol
- IUPAC Name : (S)-3-(4-(2-cyanoethyl)-1-piperazinyl)-6-(trifluoromethyl)-1H-indole-5,7-diol
This compound functions primarily as an inhibitor of the HIV reverse transcriptase enzyme. Its mechanism involves binding to the enzyme's active site, thereby preventing viral RNA from being transcribed into DNA, which is essential for viral replication.
Key Mechanisms:
- Competitive Inhibition : The compound competes with natural substrates for binding to reverse transcriptase.
- Allosteric Modulation : It may induce conformational changes in reverse transcriptase, further inhibiting its activity.
Antiviral Efficacy
Numerous studies have demonstrated the antiviral efficacy of this compound against various strains of HIV-1. The compound exhibits potent activity against both wild-type and resistant strains of the virus.
Study | Strain Tested | IC50 (nM) | Notes |
---|---|---|---|
HIV-1 IIIB | 15 | Effective against wild-type | |
HIV-1 NL4-3 | 10 | Superior efficacy in resistant strains | |
HIV-1 Bal | 20 | Comparable to Efavirenz |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has a half-life similar to that of Efavirenz, allowing for once-daily dosing.
Parameter | Value |
---|---|
Bioavailability | ~50% |
Half-life | 12 hours |
Peak Plasma Concentration | 3 µg/mL |
Safety and Toxicity
While this compound demonstrates significant antiviral activity, safety profiles are essential for clinical applications. Adverse effects reported include:
- Central Nervous System Effects : Dizziness, insomnia, and vivid dreams.
- Dermatological Reactions : Rash and hypersensitivity reactions.
Case studies have indicated that monitoring is crucial in patients with pre-existing neuropsychiatric conditions.
Case Studies
-
Case Study on Efficacy in Treatment-Experienced Patients
- A cohort of treatment-experienced patients showed a significant decrease in viral load after switching to a regimen including this compound. The study highlighted its effectiveness even in patients with multiple drug resistances.
-
Long-term Safety Evaluation
- A longitudinal study assessing long-term use revealed that while initial side effects were common, most patients adapted after several months. Regular monitoring for neuropsychiatric symptoms was recommended.
Eigenschaften
IUPAC Name |
6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOMPCQLMFEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043213 | |
Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205754-32-1 | |
Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.